molecular formula C18H26O6S B018896 (2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol CAS No. 202824-32-6

(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol

Cat. No. B018896
M. Wt: 370.5 g/mol
InChI Key: JHXHAILUWYHROB-WCUKIIJHSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic molecules typically involves multi-step chemical processes that include forming and breaking chemical bonds to achieve the desired structural framework. For instance, Bennett and Murphy (2020) described a synthesis approach for a related compound, which involved treating glucose-derived intermediates with camphorsulfonic acid to facilitate intramolecular conjugate addition and ketal formation, showcasing the intricate steps often required in synthesizing complex organic structures (Bennett & Murphy, 2020).

Scientific Research Applications

Synthesis and Characterization

  • The compound was involved in a study focusing on the stereoselective annulation of pyranulose glycosides, leading to the synthesis of bicyclic compounds with established stereochemistry through nuclear Overhauser enhancement experiments (Morishita, Honmi, Ito, & Maeba, 1992).
  • Another research demonstrated its synthesis through a reaction involving glucose-derived compounds and camphorsulfonic acid, characterizing the product using NMR and ESI mass spectrometry (Bennett & Murphy, 2020).
  • Electrochemical oxidation studies involving aromatic ethers also contributed to the synthesis of related compounds, showcasing the utility of this methodology in organic synthesis (Bird, Black, Lloyd, Sainsbury, & Scopes, 1986).

Advanced Organic Synthesis

  • Research on asymmetric synthesis explored the production of complex bicyclic and tricyclic polypropanoates, demonstrating the compound's utility in advanced organic synthesis and the creation of structures with multiple stereogenic centers (Marchionni & Vogel, 2001).
  • Studies involving the Prins reaction with arylaldehydes resulted in the formation of various pyrans, highlighting the compound's role in reactions leading to structurally diverse products (Griengl & Geppert, 1976).

Biomedical Research Implications

  • In biomedical research, studies demonstrated the synthesis of novel polyketide spiroketals, indicating the compound's potential in the development of new therapeutic agents and its role in biomedical synthesis (Meilert, Pettit, & Vogel, 2004).

properties

IUPAC Name

(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6S/c1-11-14-15(24-18(3,21-5)17(2,20-4)23-14)13(19)16(22-11)25-12-9-7-6-8-10-12/h6-11,13-16,19H,1-5H3/t11-,13+,14-,15-,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXHAILUWYHROB-WCUKIIJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C(O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)SC3=CC=CC=C3)O)O[C@@]([C@](O2)(C)OC)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442599
Record name (2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol

CAS RN

202824-32-6
Record name (2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Reactant of Route 2
(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Reactant of Route 3
(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Reactant of Route 4
(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Reactant of Route 5
Reactant of Route 5
(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Reactant of Route 6
(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol

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